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Cat. No.: B1239563 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the key spectroscopic techniques

used to characterize diiron nonacarbonyl, Fe₂(CO)₉. It details the principles of each method,

presents quantitative data in structured tables, and outlines the experimental protocols for

acquiring the spectroscopic data.

Introduction
Diiron nonacarbonyl, Fe₂(CO)₉, is an organometallic compound first synthesized in 1905 via

a photochemical route.[1][2] It serves as an important reagent in organometallic chemistry and

a more reactive source of Fe(0) than iron pentacarbonyl, Fe(CO)₅.[3][4] The characterization of

Fe₂(CO)₉ presents unique challenges: it is a micaceous, orange solid that is virtually insoluble

in all common solvents and thermally decomposes at 100 °C (373 K) before melting.[1][2][3]

Consequently, its spectroscopic analysis is primarily limited to solid-state methods.

The molecular structure of Fe₂(CO)₉ consists of two iron atoms bridged by three carbonyl (CO)

ligands, with each iron atom also bonded to three terminal CO ligands.[3] This arrangement

results in an idealized D₃h symmetry, where the two iron atoms are chemically and structurally

equivalent.[3][4][5] This high symmetry is a key feature that is confirmed by various

spectroscopic techniques.
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Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy is a cornerstone for characterizing metal carbonyls, providing direct

insight into molecular geometry and bonding. For Fe₂(CO)₉, both Infrared (IR) and Raman

spectroscopy are used to probe the vibrational modes, particularly the distinct stretching

frequencies of the terminal and bridging carbonyl ligands.

Infrared (IR) Spectroscopy
In the solid state, the IR spectrum of Fe₂(CO)₉ shows characteristic strong absorption bands in

the C≡O stretching region (1700–2200 cm⁻¹).[1][2] The bridging carbonyl groups are

characterized by a lower stretching frequency due to the C=O bond being shared between two

iron centers, which weakens it compared to the terminal carbonyls. The spectrum typically

displays three primary bands in this region, consistent with the D₃h symmetry prediction.[2][6]

Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy based on

different selection rules. For a molecule with D₃h symmetry, some vibrational modes may be

Raman-active but IR-inactive. The Raman spectrum of Fe₂(CO)₉ shows five distinct bands in

the C≡O stretching region.[1][2] Additionally, low-frequency modes corresponding to Fe-Fe

bond stretching have been identified in the Raman spectrum at 260 and 237 cm⁻¹.[5]

Data Presentation: Vibrational Frequencies
The following table summarizes the key vibrational frequencies observed for Fe₂(CO)₉ in solid-

state IR and Raman spectra.

Vibrational Mode
IR Frequency
(cm⁻¹)

Raman Frequency
(cm⁻¹)

Reference(s)

Terminal C≡O Stretch 2082 (A₂'') 2085 [2][6]

Terminal C≡O Stretch 2019 (E') 2036 [2][6]

Bridging C≡O Stretch 1829 (E') 1855 [2][6]

Fe-Fe Stretch - 260, 237 [5]
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Frequencies are approximate and can vary slightly based on experimental conditions.

Assignments (e.g., A₂'', E') refer to the symmetry of the vibrational modes under the D₃h point

group.

Experimental Protocol: Vibrational Spectroscopy
A general workflow for the vibrational analysis of Fe₂(CO)₉ is outlined below.

Sample Preparation

Data Acquisition

Data Analysis

Synthesis
Photolysis of Fe(CO)5 in Acetic Acid

Fe2(CO)9 Solid Sample

Prepare Polyethylene Disc Mount Solid Sample

FT-IR Spectrometer FT-Raman Spectrometer
(Surface Scanning)

IR Spectrum Raman Spectrum

Assign Vibrational Modes
(Terminal vs. Bridging CO)
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Workflow for Vibrational Spectroscopy of Fe₂(CO)₉.

Synthesis: Fe₂(CO)₉ is typically synthesized via the photolysis of an acetic acid solution of

Fe(CO)₅.[4]

Sample Preparation (IR): For transmission IR spectroscopy, a small amount of the solid

Fe₂(CO)₉ sample is mixed with polyethylene powder and pressed into a thin disc.[1]

Sample Preparation (Raman): The solid sample is mounted directly for analysis. A surface

scanning technique is often employed to avoid thermal decomposition caused by the laser.

[5] For high-pressure studies, a diamond anvil cell is used.[7]

Data Acquisition: Spectra are recorded using FT-IR and FT-Raman spectrometers.

Analysis: The resulting spectra are analyzed to identify the characteristic vibrational bands,

which are then assigned to specific molecular motions based on theoretical predictions and

comparisons with related compounds.

Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful technique for probing the local

chemical environment of iron atoms. It provides information on oxidation states, spin states,

and site symmetry.

For Fe₂(CO)₉, the two iron atoms are in identical chemical environments due to the molecule's

D₃h symmetry. The Mössbauer spectrum of Fe₂(CO)₉ elegantly confirms this structural feature

by displaying a single, sharp quadrupole doublet.[3][4] This indicates that both iron nuclei

experience the same electric field gradient and have the same electron density at the nucleus.

Studies under high pressure have shown a large shift to higher electron density and a

moderate increase in the quadrupole splitting, suggesting changes in shielding and orbital

occupation under compression.[8]

Data Presentation: Mössbauer Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://www.researchgate.net/figure/brational-spectra-of-Fe2CO9-a-FT-Raman-below-room-temperature-b-transmission_fig1_359744750
https://www.researchgate.net/publication/237846535_Examining_the_structural_changes_in_Fe2CO9_under_high_external_pressures_by_Raman_spectroscopy
https://publish.uwo.ca/~ysong56/Publications/Pub33_Fe2CO9_CJC.pdf
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://pubs.aip.org/aip/jcp/article/49/9/3782/82007/Effect-of-Pressure-on-the-Mossbauer-Spectrum-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value (mm/s) Significance Reference(s)

Isomer Shift (δ) ~0.17
Consistent with Fe(0)

in a low-spin state.
[8]

Quadrupole Splitting

(ΔEQ)
~0.42

A non-zero value

indicates a non-

spherically symmetric

electric field.

[3][8]

Values are relative to iron metal at room temperature and may vary with experimental

conditions.

Experimental Protocol: Mössbauer Spectroscopy
Sample Preparation: A thin, uniform layer of powdered, unenriched Fe₂(CO)₉ is sealed in a

sample holder.[8] The amount is optimized to provide adequate signal absorption without

excessive line broadening.

Data Acquisition: The sample is cooled to cryogenic temperatures (e.g., liquid nitrogen, 77 K)

to increase the recoil-free fraction. The Mössbauer spectrum is acquired by moving a

radioactive ⁵⁷Co source relative to the sample and recording the gamma-ray transmission as

a function of velocity.

Data Analysis: The resulting spectrum is fitted to a theoretical model (typically Lorentzian

lineshapes) to extract precise values for the isomer shift (δ) and quadrupole splitting (ΔEQ).

Correlating Structure with Spectroscopic Signatures
The combined data from vibrational and Mössbauer spectroscopy provide a cohesive and

detailed picture of the structure and bonding in Fe₂(CO)₉. The diagram below illustrates the

logical relationship between the molecule's key structural features and its characteristic

spectroscopic signals.
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Correlation of Fe₂(CO)₉ Structure and Spectroscopic Data.
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Mass Spectrometry and Other Techniques
Due to its non-volatile nature, conventional mass spectrometry of intact Fe₂(CO)₉ is not

feasible. However, techniques like infrared photodissociation (IRPD) spectroscopy have been

used to study mass-selected cluster cations, such as Fe₂(CO)₉⁺.[9] These gas-phase studies

reveal that the fragmentation pathway typically involves the sequential loss of CO ligands.[10]

Other advanced techniques like Inelastic Neutron Scattering (INS) and X-ray Absorption Near-

Edge Spectroscopy (XANES) have also been applied to Fe₂(CO)₉ to provide a more complete

assignment of its vibrational spectra and to probe its electronic structure, respectively.[1][2][11]

Conclusion
The spectroscopic characterization of Fe₂(CO)₉ is a classic example of how multiple analytical

techniques can be integrated to elucidate the structure of a challenging compound. Vibrational

spectroscopy (IR and Raman) confirms the presence of both terminal and bridging carbonyl

ligands, while Mössbauer spectroscopy provides definitive evidence for the equivalence of the

two iron centers, consistent with the D₃h molecular symmetry. Together, these methods provide

a unique spectroscopic fingerprint that is indispensable for the positive identification and

structural confirmation of diiron nonacarbonyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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